potassium;(3Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Potassium;(3Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[320]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a potassium ion and a bicyclic ring system that includes an oxirane and a lactam moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium;(3Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Hydroxyethylidene Group: This step involves the addition of a hydroxyethylidene group to the bicyclic core, which can be achieved through a condensation reaction with an appropriate aldehyde or ketone.
Potassium Salt Formation: The final step involves the formation of the potassium salt by reacting the intermediate compound with a potassium base, such as potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylidene group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol, enhancing the compound’s solubility and reactivity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Chemistry:
- The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology:
- The compound’s potential biological activity, including antimicrobial and anticancer properties, is of significant interest in biomedical research.
Medicine:
- The compound can be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry:
- The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
Penicillin Derivatives: The compound’s bicyclic structure is reminiscent of beta-lactam antibiotics, such as penicillin and cephalosporin.
Oxirane-Containing Compounds: Similar to compounds like epoxides, which also contain an oxirane ring.
Uniqueness:
- The combination of a bicyclic core with a hydroxyethylidene group and a potassium ion is unique, providing a distinct set of chemical and biological properties not found in other compounds.
Comparison with Similar Compounds
- Penicillin G
- Cephalexin
- Epoxide derivatives
This detailed article provides a comprehensive overview of potassium;(3Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[320]heptane-2-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
potassium;(3Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVRVIZBZKUTMK-DVMYDDKCSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2N(C1=O)C(/C(=C/CO)/O2)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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